Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate , derived from its substitution pattern on the thiophene ring. The thiophene core (a five-membered aromatic ring containing one sulfur atom) is substituted at three positions:
- A methyl carboxylate group (-COOCH₃) at position 2
- A bromine atom (-Br) at position 5
- A chlorosulfonyl group (-SO₂Cl) at position 4
The structural formula (Figure 1) is unambiguously defined by its SMILES notation:
COC(=O)C1=CC(=C(S1)S(=O)(Cl)=O)Br. This representation confirms the connectivity of functional groups, with the sulfur atom of the thiophene ring serving as the positional reference point for numbering.
| Feature | Position | Group |
|---|---|---|
| Thiophene sulfur | 1 | S |
| Methyl carboxylate | 2 | -COOCH₃ |
| Chlorosulfonyl group | 4 | -SO₂Cl |
| Bromine substituent | 5 | -Br |
Table 1: Substitution pattern on the thiophene ring
The three-dimensional arrangement of substituents creates distinct electronic effects that influence reactivity. The electron-withdrawing chlorosulfonyl and carboxylate groups at positions 2 and 4 induce partial positive charges at adjacent carbon atoms, while the bromine at position 5 contributes steric bulk.
Molecular Formula and Weight Analysis
The compound's molecular formula, C₆H₄BrClO₄S₂ , reflects its elemental composition:
- Carbon (C): 6 atoms
- Hydrogen (H): 4 atoms
- Bromine (Br): 1 atom
- Chlorine (Cl): 1 atom
- Oxygen (O): 4 atoms
- Sulfur (S): 2 atoms
Its molecular weight calculates to 319.58 g/mol through summation of atomic masses:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 6 | 12.011 | 72.066 |
| H | 4 | 1.008 | 4.032 |
| Br | 1 | 79.904 | 79.904 |
| Cl | 1 | 35.453 | 35.453 |
| O | 4 | 16.00 | 64.00 |
| S | 2 | 32.065 | 64.13 |
| Total | 319.585 |
Table 2: Molecular weight calculation breakdown
Mass spectrometry data reveals characteristic fragmentation patterns. The predicted collision cross-section (CCS) for the [M+H]+ adduct is 142.6 Ų, while the [M+Na]+ adduct shows a CCS of 158.1 Ų. These values assist in analytical identification using ion mobility spectrometry.
CAS Registry Number and Alternative Identifiers
The compound's primary regulatory identifier is its CAS Registry Number: 1087792-15-1 . Additional identifiers from major chemical databases include:
Table 3: Key chemical identifiers across databases
The InChIKey HXUWZYLONJCQHV-UHFFFAOYSA-N provides a standardized hashed representation of the molecular structure, enabling rapid database searches. Regulatory information includes its classification under the European Inventory of Existing Commercial Chemical Substances (EINECS), though specific entry numbers require consultation with regional chemical inventories.
Properties
IUPAC Name |
methyl 5-bromo-4-chlorosulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO4S2/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUWZYLONJCQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate typically involves the bromination and chlorosulfonation of thiophene derivatives . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups .
Scientific Research Applications
Organic Synthesis
Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, facilitating the formation of diverse derivatives.
Key Reactions:
- Nucleophilic Substitution: The chlorosulfonyl group is highly reactive and can be substituted by nucleophiles, leading to the formation of new compounds.
- Cross-Coupling Reactions: It can be utilized in cross-coupling reactions to generate thiophene-based compounds with varied substituents.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its derivatives may exhibit significant biological activities, making it a candidate for drug development.
Potential Therapeutic Applications:
- Antimicrobial Activity: Research indicates that derivatives of this compound may possess antimicrobial properties, effective against various strains of bacteria and fungi.
- Anticancer Properties: Preliminary studies suggest that this compound and its derivatives can inhibit the growth of cancer cell lines, showing promise in oncology.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 5.0 |
| Compound B | MCF7 (Breast Cancer) | 1400 |
| Compound C | A549 (Lung Cancer) | 5.3 |
Material Science
In material science, this compound is utilized in the synthesis of novel materials with unique properties, particularly conductive polymers and organic semiconductors. Its electronic properties make it suitable for applications in organic electronics.
Applications Include:
- Conductive Polymers: Used as a building block for synthesizing conductive materials.
- Organic Photovoltaics: Potential use in solar cell technology due to its electronic characteristics.
Biological Research
This compound is studied for its interactions with biological molecules. The compound's ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids allows it to alter their functions, which is crucial for understanding its biological mechanisms.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Cycle Disruption: Some studies indicate that it can induce apoptosis in cancer cells by disrupting their cell cycle.
Case Study 1: Antitumor Efficacy
In an animal model study, derivatives of this compound were administered to mice with induced tumors. Results demonstrated a significant reduction in tumor size compared to control groups, indicating effective antitumor activity.
Case Study 2: Antimicrobial Testing
In vitro assays against various bacterial strains revealed that the compound exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential utility as an antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorosulfonyl groups allows the compound to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate, the following table and analysis compare it with structurally related thiophene-2-carboxylate derivatives:
Table 1: Comparative Analysis of Thiophene-2-Carboxylate Derivatives
Key Comparisons
Substituent Effects on Reactivity Halogen vs. Methoxy/Amino Groups: The bromine atom at position 5 in the target compound enables halogen-specific reactions (e.g., cross-coupling), contrasting with methoxy or amino groups in analogs like Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate, which are tailored for condensation or cyclization reactions . Chlorosulfonyl Group: The ClSO₂ group at position 4 enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or alcohols). This differs from the 4,7-dioxo groups in benzo[b]thiophene derivatives, which participate in Diels-Alder reactions .
Synthetic Utility
- The target compound’s bromine and chlorosulfonyl groups make it a dual-functional intermediate for sequential derivatization, unlike compounds such as the vinyl-furan-substituted thiophene in , which is optimized for single-step Heck reactions .
Applications The target compound’s discontinued status contrasts with the commercial availability of simpler derivatives (e.g., methyl/ethyl esters), which are widely used in drug discovery .
Safety and Handling
- The chlorosulfonyl group likely confers corrosivity and moisture sensitivity, necessitating specialized handling compared to less reactive derivatives (e.g., hydroxy- or methoxy-substituted compounds) .
Biological Activity
Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromine atom and a chlorosulfonyl group, which enhances its reactivity. The chlorosulfonyl group is known for forming covalent bonds with nucleophilic sites on biomolecules, making it a valuable moiety in drug development and organic synthesis.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through the following mechanisms:
- Nucleophilic Substitution : The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives that may exhibit specific biological activities.
- Reactivity with Enzymes : The compound's electrophilic nature allows it to interact with enzyme active sites, potentially inhibiting or modifying enzyme function .
Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. In vitro assays demonstrated that certain analogs inhibited tumor cell growth effectively. For instance, compounds bearing the chlorosulfonyl group showed selective cytotoxicity against various cancer cell lines, including breast cancer models .
Immunomodulatory Effects
Research has highlighted the compound's potential as an immunomodulator. It has been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines, indicating its role in activating immune responses . This property could be harnessed for therapeutic applications in immunotherapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Inhibition of Tumor Growth :
- Structure-Activity Relationship (SAR) :
- Cytokine Release Enhancement :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step functionalization of the thiophene core. For example, bromination at the 5-position and chlorosulfonation at the 4-position require precise temperature control (e.g., 0–5°C for sulfonation to avoid over-reaction). Solvent choice (e.g., DCM or DMF) and stoichiometric ratios (e.g., 2–3-fold excess of sulfonating agents) are critical for yield optimization .
- Data Validation : Monitor reactions via TLC and confirm intermediates using / NMR and IR spectroscopy. For example, IR peaks near 1750 cm confirm ester carbonyl groups, while sulfonyl chloride groups exhibit S=O stretches at ~1370 cm .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use HPLC with UV detection (λ ~254 nm) and compare retention times against standards.
- Structural Confirmation :
- NMR: Aromatic protons on the thiophene ring appear as distinct doublets (δ 7.2–7.8 ppm).
- Mass Spectrometry: ESI-MS should show [M+H] peaks matching the molecular formula (CHBrClOS, exact mass 347.82 g/mol) .
- Elemental Analysis : Verify %C, %H, and %S within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in NMR splitting patterns may arise from rotational isomerism in the sulfonyl chloride group. Use variable-temperature NMR to stabilize conformers or employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) provides unambiguous bond lengths/angles, as demonstrated for ethyl 3-bromo-4-cyano-5-sulfanyl thiophene derivatives .
Q. How can computational methods support the design of derivatives with enhanced bioactivity?
- Molecular Docking : Screen derivatives against bacterial targets (e.g., XDR Salmonella Typhi enzymes) using AutoDock Vina. For example, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate showed strong binding affinity (-9.2 kcal/mol) to bacterial enzymes, correlating with MIC values of 3.125 mg/mL .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For thiophene derivatives, electron-withdrawing groups (e.g., -SOCl) lower LUMO energy, enhancing electrophilic substitution potential .
Q. What experimental designs are optimal for evaluating the hydrolytic stability of the sulfonyl chloride group?
- Kinetic Analysis : Conduct pH-dependent hydrolysis studies (pH 2–10) at 25°C. Monitor chloride release via ion chromatography or quantify unreacted sulfonyl chloride using iodometric titration .
- Stabilization Strategies : Co-solvent systems (e.g., DMF:HO 9:1) or low-temperature storage (0–6°C) can mitigate hydrolysis, as noted for similar sulfonated thiophenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
